molecular formula C14H18INO2S B2535094 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide CAS No. 433954-39-3

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide

Cat. No.: B2535094
CAS No.: 433954-39-3
M. Wt: 391.27
InChI Key: JCFAMRYYIGCRSR-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide is a complex organic compound characterized by the presence of a cyclohexene ring, an ethyl chain, an iodine atom, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclohexene derivative. One common method involves the reaction of cyclohexene with ethylamine to form 2-(1-cyclohexenyl)ethylamine . This intermediate is then reacted with 4-iodobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding benzene derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Deiodinated benzene derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide is unique due to the presence of the iodine atom and the sulfonamide group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h4,6-9,16H,1-3,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFAMRYYIGCRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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